molecular formula C11H14 B13810445 Benzene, (1-ethyl-1-propenyl)- CAS No. 4165-86-0

Benzene, (1-ethyl-1-propenyl)-

Cat. No.: B13810445
CAS No.: 4165-86-0
M. Wt: 146.23 g/mol
InChI Key: WSZVSPSKVZOVQE-XCVCLJGOSA-N
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Description

. This compound is a derivative of benzene, where the benzene ring is substituted with an ethyl group and a propenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1-ethyl-1-propenyl)- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of Benzene, (1-ethyl-1-propenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-ethyl-1-propenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, (1-ethyl-1-propenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, (1-ethyl-1-propenyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack.

Comparison with Similar Compounds

Benzene, (1-ethyl-1-propenyl)- can be compared with other similar compounds such as:

  • 3-Phenyl-2-pentene
  • 3-Phenyl-3-pentene
  • 1-Ethyl-1-propenylbenzene
  • 2-pentene, 3-phenyl-

These compounds share similar structural features but differ in the position and nature of the substituents on the benzene ring. The unique combination of ethyl and propenyl groups in Benzene, (1-ethyl-1-propenyl)- gives it distinct chemical properties and reactivity .

Properties

CAS No.

4165-86-0

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

[(E)-pent-2-en-3-yl]benzene

InChI

InChI=1S/C11H14/c1-3-10(4-2)11-8-6-5-7-9-11/h3,5-9H,4H2,1-2H3/b10-3+

InChI Key

WSZVSPSKVZOVQE-XCVCLJGOSA-N

Isomeric SMILES

CC/C(=C\C)/C1=CC=CC=C1

Canonical SMILES

CCC(=CC)C1=CC=CC=C1

Origin of Product

United States

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